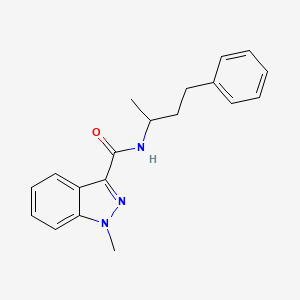

1-methyl-N-(4-phenylbutan-2-yl)-1H-indazole-3-carboxamide

Description

Properties

IUPAC Name |

1-methyl-N-(4-phenylbutan-2-yl)indazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-14(12-13-15-8-4-3-5-9-15)20-19(23)18-16-10-6-7-11-17(16)22(2)21-18/h3-11,14H,12-13H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHVQJFVVVEYDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(=O)C2=NN(C3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-methyl-N-(4-phenylbutan-2-yl)-1H-indazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Indazole Core: This step involves the cyclization of appropriate precursors to form the indazole ring system.

Introduction of the Methyl Group: Methylation of the indazole nitrogen is achieved using methylating agents such as methyl iodide under basic conditions.

Attachment of the Phenylbutan-2-yl Group: This step involves the alkylation of the indazole core with a phenylbutan-2-yl halide.

Formation of the Carboxamide Moiety: The final step involves the reaction of the intermediate with a suitable carboxylic acid derivative to form the carboxamide group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-methyl-N-(4-phenylbutan-2-yl)-1H-indazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylbutan-2-yl group, using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-methyl-N-(4-phenylbutan-2-yl)-1H-indazole-3-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory, analgesic, and anticancer properties.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-methyl-N-(4-phenylbutan-2-yl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations:

Granisetron features a rigid bicyclic amine substituent, critical for 5-HT3 receptor antagonism. This structure enables high selectivity and efficacy in preventing nausea .

Synthetic Cannabinoids (e.g., ADB-FUBINACA, CUMYL-4CN-BINACA) incorporate lipophilic groups (e.g., fluorobenzyl, cyanobutyl) that enhance CB1 receptor binding and blood-brain barrier penetration, leading to psychoactive effects .

However, its phenyl group may confer partial cannabinoid-like activity, warranting further study.

Biological Activity

1-methyl-N-(4-phenylbutan-2-yl)-1H-indazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

The compound's synthesis involves several key steps:

- Formation of the Indazole Core : Cyclization of precursors to create the indazole ring.

- Methylation : Introduction of a methyl group to the nitrogen atom of the indazole.

- Alkylation : Attachment of the phenylbutan-2-yl group.

- Carboxamide Formation : Reaction with a carboxylic acid derivative to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound is believed to modulate activity through binding, which influences various cellular pathways. Ongoing research aims to elucidate these molecular targets more clearly.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Anti-inflammatory Effects : Studies suggest that it may inhibit inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by inflammation.

- Analgesic Properties : Preliminary findings indicate efficacy in pain relief, possibly through modulation of pain receptors.

- Anticancer Potential : There are indications that it may affect cancer cell proliferation, though further studies are necessary to confirm these effects.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

- TRPV1 Antagonism : Similar compounds have shown potent antagonism towards TRPV1 receptors, which are involved in pain sensation. For example, a related study demonstrated that certain indazole derivatives exhibited high potency against capsaicin-induced responses in vivo, suggesting a potential analgesic mechanism .

- In Vivo Efficacy : In animal models, compounds structurally related to this compound have shown promise in reducing nociceptive behavior, indicating potential for clinical applications in pain management .

Comparative Analysis

To better understand its biological activity, comparisons can be drawn with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-methyl-N-(4-phenylbutan-2-yl)piperidin-4-amine | Structure | Analgesic properties |

| methyl N-(4-phenylbutan-2-yl)carbamate | Structure | Anti-inflammatory effects |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methyl-N-(4-phenylbutan-2-yl)-1H-indazole-3-carboxamide?

- Methodological Answer : Synthesis typically involves coupling the indazole-3-carboxylic acid derivative with the 4-phenylbutan-2-amine moiety. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) can introduce aromatic substituents. Carboxamide formation may employ coupling agents like EDCI or DCC in anhydrous conditions. Purification often requires column chromatography or recrystallization, with final characterization via NMR, IR, and mass spectrometry .

Q. How can researchers validate the compound’s purity and structural integrity?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment (>98%). Structural confirmation requires H/C NMR to verify substituent positions and stereochemistry. Infrared spectroscopy (IR) identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm). High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy .

Q. What solubility and stability profiles are critical for in vitro assays?

- Methodological Answer : The compound’s solubility varies with solvent polarity. It is sparingly soluble in water but dissolves in methanol or DMSO (common stock solvents). Stability should be tested under assay conditions (e.g., pH 7.4 buffer, 37°C) using LC-QTOF-MS to detect degradation products. Hydrochloride salt formation (common in related indazole carboxamides) may enhance aqueous solubility .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for optimizing receptor binding?

- Methodological Answer : Systematically modify the 4-phenylbutan-2-yl group (e.g., halogenation, alkyl chain length) and the indazole core (e.g., N-methylation, substituent positioning). Use competitive binding assays (e.g., radioligand displacement for 5-HT or cannabinoid receptors) to evaluate affinity. Molecular docking with receptor crystal structures (e.g., 5-HT PDB: 6NP0) can guide rational design .

Q. How to resolve contradictions in receptor binding data across studies?

- Methodological Answer : Discrepancies may arise from receptor subtype specificity (e.g., 5-HT vs. 5-HT subunits) or assay conditions (e.g., temperature, pH). Validate findings using orthogonal methods (e.g., electrophysiology for ion channel modulation, calcium flux assays for GPCR activity). Include positive controls (e.g., granisetron for 5-HT) to calibrate experimental setups .

Q. What strategies mitigate oxidative degradation during long-term stability studies?

- Methodological Answer : Conduct stress testing under accelerated conditions (40°C/75% RH, UV light). Antioxidants (e.g., BHT) or inert atmosphere storage (argon) can reduce oxidation. Monitor degradation via LC-MS/MS, focusing on common pathways like N-dealkylation or indazole ring oxidation. Polymorph screening (via X-ray diffraction) may identify more stable crystalline forms .

Q. How to model the compound’s pharmacokinetics using in silico tools?

- Methodological Answer : Predict logP and pKa using software like MarvinSuite or ACD/Labs to assess lipophilicity and ionization. Apply PBPK models (e.g., GastroPlus) to simulate absorption/distribution. Cross-validate with in vitro data (e.g., Caco-2 permeability, microsomal stability). For CNS-targeted studies, evaluate blood-brain barrier penetration via P-gp efflux ratio assays .

Data Contradiction Analysis

-

Example : Conflicting solubility data (e.g., water vs. methanol solubility) may arise from polymorphic forms or salt derivatives (e.g., hydrochloride vs. free base). Always specify the salt form and characterize crystalline structure via differential scanning calorimetry (DSC) .

-

Example : Discrepant binding affinities could reflect assay sensitivity (e.g., fluorescent vs. radioactive probes). Use standardized protocols (e.g., NIH Psychoactive Drug Screening Program) and replicate across independent labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.